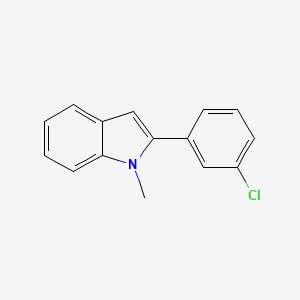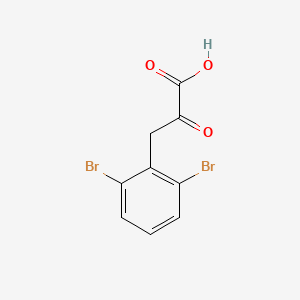
3-(2,6-Dibromophenyl)-2-oxopropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,6-Dibromophenyl)-2-oxopropanoic acid: is an organic compound characterized by the presence of a dibrominated phenyl ring attached to a 2-oxopropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-(2,6-Dibromophenyl)-2-oxopropanoic acid involves the reaction of 2,6-dibromobenzaldehyde with pyruvic acid in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group of 2,6-dibromobenzaldehyde undergoing condensation with the keto group of pyruvic acid to form the desired product.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction of the keto group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of 3-(2,6-dibromophenyl)-2-hydroxypropanoic acid.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
3-(2,6-Dibromophenyl)-2-oxopropanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its dibromo groups make it a versatile starting material for further functionalization.
Biology and Medicine:
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. The presence of the dibromo groups and the keto acid moiety can interact with biological targets, making it a candidate for drug development.
Industry:
The compound is used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2,6-Dibromophenyl)-2-oxopropanoic acid depends on its application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The dibromo groups can form halogen bonds with biological targets, while the keto acid moiety can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
- 3-(2,6-Dichlorophenyl)-2-oxopropanoic acid
- 3-(2,6-Difluorophenyl)-2-oxopropanoic acid
- 3-(2,6-Diiodophenyl)-2-oxopropanoic acid
Comparison:
Compared to its analogs, 3-(2,6-Dibromophenyl)-2-oxopropanoic acid has unique properties due to the presence of bromine atoms. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can influence the compound’s reactivity and interactions with biological targets. The dibromo derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct candidate for various applications.
Propiedades
Fórmula molecular |
C9H6Br2O3 |
|---|---|
Peso molecular |
321.95 g/mol |
Nombre IUPAC |
3-(2,6-dibromophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6Br2O3/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
Clave InChI |
CIBCKIPTMOJJFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Br)CC(=O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



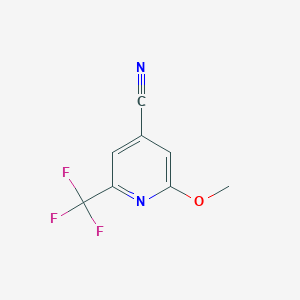
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680099.png)
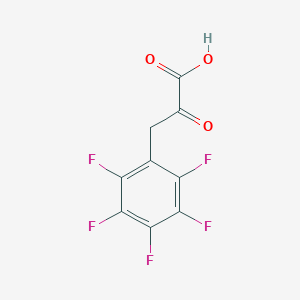
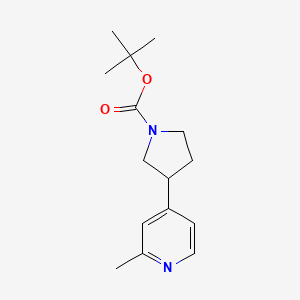
![2-Butyl-4-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13680106.png)
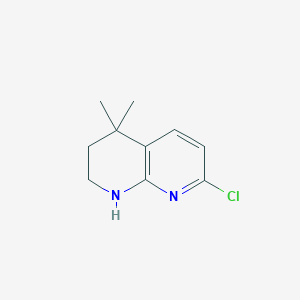
![6-Bromo-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13680114.png)

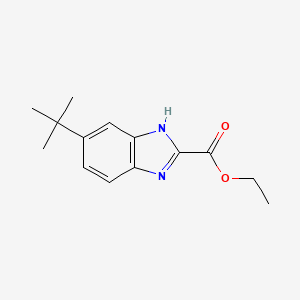
![5-Chloro-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B13680148.png)
![7-Methoxy-3,4-dihydro-1H-benzo[B]azepin-5(2H)-one](/img/structure/B13680149.png)
